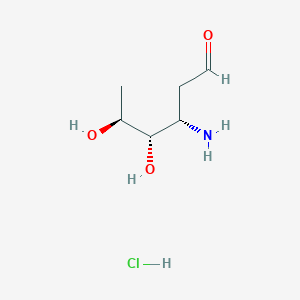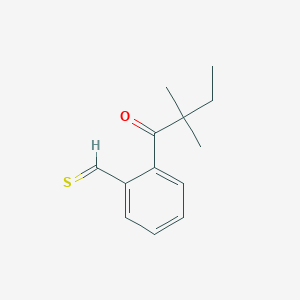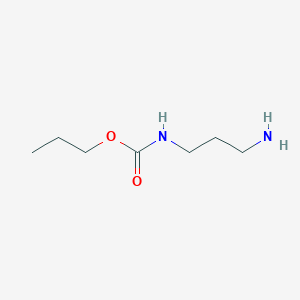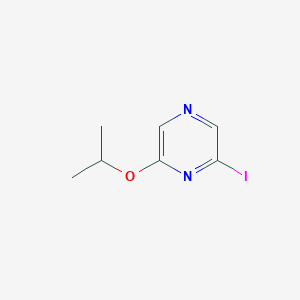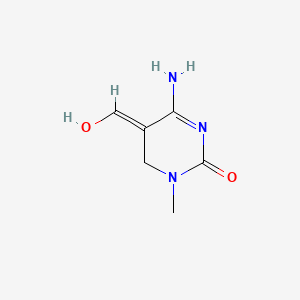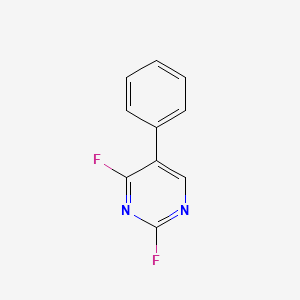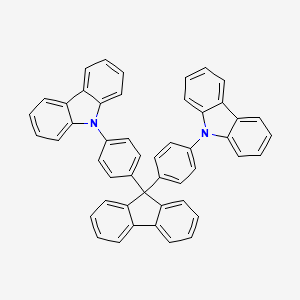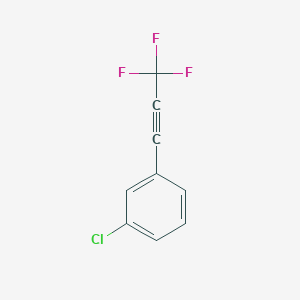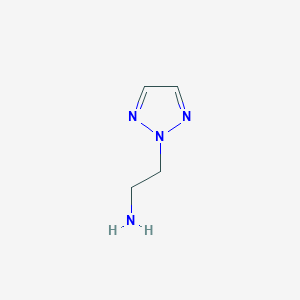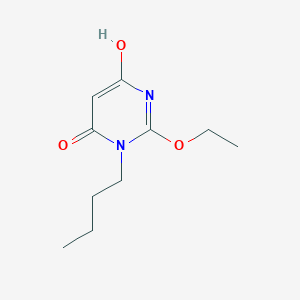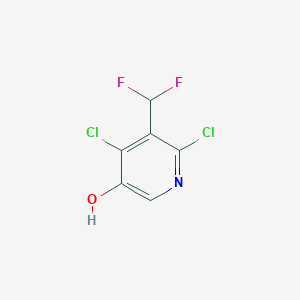
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol typically involves halogenation and fluorination reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and fluorinating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol can be compared with other halogenated pyridines, such as:
4,6-Dichloro-5-(trifluoromethyl)pyridin-3-ol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with different substitution patterns.
6-(Trifluoromethyl)pyridin-3-ol: Lacks the chlorine atoms but contains a trifluoromethyl group .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C6H3Cl2F2NO |
|---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-4-2(12)1-11-5(8)3(4)6(9)10/h1,6,12H |
InChI Key |
FKABOUAMVKMCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


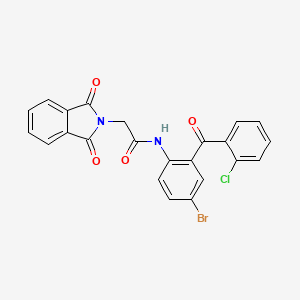
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
